4-Azepan-1-ylmethyl-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

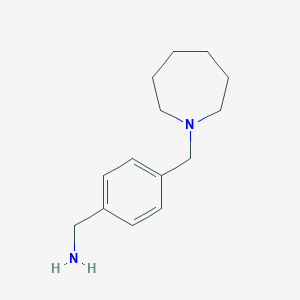

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(azepan-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-11-13-5-7-14(8-6-13)12-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBPTTSAEHCYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Initial Research Trajectories of Benzylamine Derivatives

Benzylamine (B48309), a simple aromatic amine, has a long and storied history in organic chemistry and medicinal research. wikipedia.org Consisting of a benzyl (B1604629) group attached to an amine, it serves as a crucial precursor in the synthesis of a multitude of more complex molecules. wikipedia.org Historically, research into benzylamine derivatives has been a fertile ground for the discovery of new therapeutic agents. ontosight.ai

Early investigations into benzylamine derivatives explored their diverse biological activities. A notable trajectory was the development of monoamine oxidase inhibitors (MAOIs). Pargyline, a benzylamine derivative, was introduced as an antihypertensive agent in 1963 and also found use as an antidepressant. wikipedia.orgwikipedia.org This highlighted the potential of the benzylamine scaffold to interact with key enzyme systems in the body.

The versatility of the benzylamine structure has led to its incorporation into a wide array of pharmaceuticals. For instance, derivatives have been investigated for their anti-emetic properties, with some commercially available motion sickness medications containing this structural motif. wikipedia.org Furthermore, the hydrochloride salt of benzylamine was even used to manage motion sickness for astronauts on early space missions. wikipedia.org The historical significance of benzylamine derivatives is rooted in their broad and impactful applications in medicine, from cardiovascular health to neurological disorders. wikipedia.orgontosight.aiwikipedia.org Research has also extended to their potential as antimycobacterial and antifungal agents. acs.orgopenmedicinalchemistryjournal.com

The synthesis of benzylamine derivatives is typically achieved through methods like the reaction of benzyl chloride with ammonia (B1221849), the reduction of benzonitrile, or the reductive amination of benzaldehyde (B42025). wikipedia.org These established synthetic routes have made a diverse range of benzylamine derivatives accessible for research and development.

The Azepane Ring System in Contemporary Chemical Research

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in modern medicinal chemistry and drug discovery. nih.govresearchgate.net Its significance stems from its presence in numerous natural products and approved pharmaceutical agents. lifechemicals.com The inclusion of the azepane scaffold in a molecule can confer favorable pharmacological properties and a high degree of structural diversity. nih.gov

Contemporary research highlights the azepane ring as a valuable building block for developing new therapeutic agents. nih.govresearchgate.net Azepane-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.net The conformational flexibility of the azepane ring is often a key determinant of its biological activity, and the ability to introduce specific substituents to control its conformation is a crucial aspect of effective drug design. lifechemicals.com

There are more than 20 FDA-approved drugs that feature an azepane substructure, a testament to its importance in pharmaceutical development. nih.gov Examples include the oral hypoglycemic agent Tolazamide and the antihistamine Azelastine. lifechemicals.com The ongoing interest in azepane-containing compounds is driven by the quest for novel and more effective treatments for a range of diseases, including Alzheimer's disease and various microbial infections. nih.gov The development of new, less toxic, and highly active azepane-containing analogues remains an active area of research in medicinal chemistry. nih.gov

Significance and Research Scope of 4 Azepan 1 Ylmethyl Benzylamine

Strategic Approaches to the Core this compound Scaffold

The construction of the this compound backbone relies on key chemical transformations that introduce the benzylamine and azepane functionalities.

Nucleophilic Substitution Routes to Benzylamine Moieties

A primary method for synthesizing benzylamine derivatives is through nucleophilic substitution reactions. nih.gov One common approach involves the reaction of a suitably substituted benzyl halide with an amine. thieme-connect.de For the synthesis of this compound, this would typically involve the reaction of a 4-(halomethyl)benzyl precursor with azepane. The efficiency of this N-alkylation can be influenced by the choice of solvent and the presence of a base to neutralize the hydrogen halide byproduct. thieme-connect.deacs.org

Another significant route is reductive amination. nih.govmdpi.com This method involves the reaction of a benzaldehyde (B42025) derivative with an amine to form an imine, which is then reduced to the corresponding amine. google.com For instance, 4-formylbenzylamine could be reacted with azepane, followed by reduction to yield the target molecule. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common choice. google.com This two-step, one-pot process is often advantageous as the water formed during imine formation does not need to be removed before the hydrogenation step. google.com

Kinetic studies of the reactions between α-chloroacetanilides and benzylamines in dimethyl sulfoxide have shown a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. nih.gov The reaction rates are influenced by the substituents on both the aniline and benzylamine moieties. nih.gov

| Reaction Type | Precursors | Key Reagents/Catalysts | Description |

| Nucleophilic Substitution | 4-(halomethyl)benzyl derivative, Azepane | Base | Direct N-alkylation of the azepane ring with a benzyl halide. |

| Reductive Amination | 4-formylbenzaldehyde, Azepane | Reducing agent (e.g., Pd/C, H₂) | Formation of an imine followed by in-situ reduction to the amine. nih.govgoogle.com |

| Copper-Catalyzed Carboamination | Styrene, Amine, Potassium alkyltrifluoroborate | Copper catalyst | A three-component reaction to form substituted benzylamines. nih.gov |

Cyclization and Formation of the Azepane Ring System

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural feature. slideshare.net Its synthesis can be challenging due to slower cyclization kinetics for medium-sized rings. nih.gov Several methods have been developed to construct this ring system.

One powerful technique is the aza-Prins cyclization, which can form C-N and C-C bonds in a single step. nih.govacs.org This method has been successfully used to create tetrahydroazepines, which are precursors to azepanes. nih.gov The reaction often employs Lewis acids like indium(III) chloride (InCl₃) or iron(III) salts as catalysts under mild conditions. nih.govresearchgate.net The choice of catalyst can be critical; for example, using InCl₃ can selectively yield azepanes, while TMSOTf may lead to tetrahydropyran derivatives. researchgate.net

Other classical methods for synthesizing seven-membered azacycles include:

Brønsted or Lewis acid-mediated cyclizations nih.govresearchgate.net

Atom-transfer radical cyclization (ATRC) nih.govresearchgate.net

Cycloadditions nih.govresearchgate.net

Conjugate addition cyclizations nih.govresearchgate.net

Ring expansions of smaller rings like cyclopropanes, aziridines, and azetidines nih.govresearchgate.net

Ring-closing metathesis nih.govresearchgate.net

A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has also been developed for the selective preparation of trifluoromethyl-substituted azepine derivatives. nih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The development of efficient catalytic systems is paramount for the synthesis of this compound, aiming for high yields, selectivity, and environmentally benign processes.

Development of Efficient Catalytic Pathways

Significant research has focused on the N-alkylation of amines with alcohols, which is considered a green synthetic method. acs.org Catalysts based on iridium and ruthenium, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for these transformations. acs.orgnih.gov For instance, NHC-Ir(III) and NHC-Ru(II) complexes have been successfully used in the N-alkylation of anilines with benzyl alcohols, producing N-benzyl amines in high yields. acs.org These reactions are often performed at elevated temperatures, such as 120°C, and can be carried out in the absence of a solvent. acs.org

Solid acid catalysts, such as hydrothermally synthesized Nb-W mixed oxides, offer a recyclable and cost-effective alternative to noble metal catalysts for the N-alkylation of amines with alcohols. researchgate.net Halide clusters of metals like tungsten, niobium, and tantalum supported on silica gel have also demonstrated catalytic activity for the N-alkylation of various amines with primary alcohols. elsevierpure.com

Reductive amination is another area where catalyst development is crucial. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of the intermediate imine. google.com The process is typically carried out under a hydrogen atmosphere at room temperature. google.com

| Catalyst Type | Metal Center | Application | Key Features |

| NHC Complexes acs.orgnih.gov | Iridium (Ir), Ruthenium (Ru) | N-alkylation of amines with alcohols | High efficiency, can be used solvent-free. acs.org |

| Solid Acids researchgate.net | Niobium-Tungsten (Nb-W) | N-alkylation of amines with alcohols | Recyclable, cost-effective. researchgate.net |

| Halide Clusters elsevierpure.com | Tungsten (W), Niobium (Nb), Tantalum (Ta) | N-alkylation of amines with primary alcohols | Active at elevated temperatures. elsevierpure.com |

| Supported Catalysts google.com | Palladium on Carbon (Pd/C) | Reductive amination | Widely used, effective under mild conditions. google.com |

| Iron Salts nih.govacs.org | Iron (Fe) | Aza-Prins cyclization | Sustainable, mild reaction conditions. nih.gov |

Regioselective and Stereoselective Synthesis Considerations

For analogues of this compound with additional substituents or chiral centers, regioselectivity and stereoselectivity are critical considerations.

Regioselectivity, the control of where a reaction occurs on a molecule, is important when dealing with substituted precursors. For instance, in the synthesis of substituted phthalazin-1(2H)-ones, regioselective bromination followed by a copper-catalyzed amination allows for the specific introduction of an amino group at the 4-position. nih.gov The synthesis of 4,6,7-trisubstituted benzofurans from furfural imines also proceeds with high regioselectivity. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is crucial when chiral centers are present. youtube.com The synthesis of chiral β-amino acids has been achieved with excellent stereoselectivity through the conjugate addition of a chiral amine. nih.gov In the synthesis of chiral α-(benzylamino)cyclobutanones, an organocatalytic tandem reaction sequence has been employed to achieve good to high enantioselectivities. researchgate.net Asymmetric synthesis of chiral 1-aryl-1-ethylamines has been accomplished using rhodium complexes with chiral diene ligands for the asymmetric addition of dimethylzinc to N-tosylimines. organic-chemistry.org The synthesis of a novel chiral α-tetrazole binaphthylazepine organocatalyst highlights the stereoselective insertion of a stereocenter onto a chiral backbone. nih.gov

Exploration of Novel Precursors and Intermediate Derivatization Strategies for this compound

The development of novel synthetic routes often involves exploring new starting materials and derivatizing intermediate compounds to build molecular complexity. acs.orgnih.gov

The synthesis of novel benzylamines has been achieved through reductive amination starting from halogen-substituted benzyloxybenzaldehyde derivatives. nih.gov In another example, novel benzylamine derivatives were synthesized from substituted salicylaldehydes. openmedicinalchemistryjournal.com The use of substituted benzaldehydes in reductive amination with various amines allows for the creation of a diverse library of benzylamine analogues. mdpi.comgoogle.com

Intermediate derivatization is a powerful strategy in multi-step syntheses. chegg.comnih.gov For example, in the synthesis of 1,4-benzoxazinone derivatives, a multi-step reaction involving Michael addition, ester hydrolysis, and decarboxylation occurs in a one-pot process. nih.gov A method for preparing 4-amino-N-alkyl benzylamines involves the catalytic hydrogenation of a 4-nitro-N-acyl benzylamine precursor, followed by removal of the acyl group. google.com The synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate for the drug formoterol, involves the use of a chiral auxiliary to establish the desired stereochemistry, which is then carried through subsequent reaction steps. google.com

The synthesis of substituted quinolines can be achieved using benzylamine as a nucleophilic catalyst in a reaction with 2-aminochalcones. organic-chemistry.org This demonstrates how a simple molecule like benzylamine can be employed in a catalytic role to facilitate complex transformations.

Principles of Green Chemistry in this compound Productionau.dk

The production of specialized chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles encourage the use of catalytic reagents, renewable feedstocks, and the minimization of waste, all of which are pertinent to the synthesis of benzylamine derivatives. nih.govrsc.org

A key strategy in the green synthesis of amines is the use of catalytic reductive amination. nih.gov This method is considered environmentally friendly as it often utilizes mild reaction conditions and can be performed in a single reaction vessel, which reduces waste from intermediate purification steps. nih.gov For the synthesis of a compound like this compound, a plausible green approach would be the reductive amination of 4-(azepan-1-ylmethyl)benzaldehyde. This reaction, when catalyzed by efficient metal catalysts under a hydrogen atmosphere, demonstrates high atom economy, with water being the primary byproduct. acs.org

The choice of catalyst is crucial in aligning the synthesis with green chemistry principles. While noble metal catalysts such as palladium and platinum are effective, there is a growing interest in using more abundant and less toxic 3d transition metals like nickel. nih.gov Heterogeneous nickel catalysts, for instance, have been successfully used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources, a reaction that follows the "borrowing hydrogen" methodology and produces water as the only byproduct. nih.govnih.gov This approach avoids the use of alkyl halides, which are common in traditional N-alkylation reactions but generate stoichiometric salt waste. google.com

The use of renewable feedstocks is another cornerstone of green chemistry. Research has demonstrated the potential for producing benzylamines from lignin, a major component of biomass. This involves the catalytic conversion of lignin-derived model compounds into benzylamines, offering a sustainable alternative to petroleum-based starting materials. Biocatalysis, employing enzymes like amine dehydrogenases, further enhances the green credentials of amine synthesis by enabling reactions to occur under mild, aqueous conditions with high selectivity, thus minimizing waste and energy consumption. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzylamine Derivatives

| Feature | Traditional Synthesis (e.g., Alkyl Halide Alkylation) | Green Synthesis (e.g., Catalytic Reductive Amination) |

| Reagents | Alkyl halides, stoichiometric bases | Aldehydes/ketones, ammonia/amines, H₂ |

| Catalyst | Often none (stoichiometric reaction) | Noble or 3d transition metals (e.g., Pd, Ni) |

| Byproducts | Stoichiometric salts | Water |

| Atom Economy | Lower | Higher |

| Solvents | Often volatile organic compounds (VOCs) | Can be performed in greener solvents or even water |

| Waste Generation | Higher | Lower |

Elucidation of Fundamental Reaction Pathways of this compound

The reactivity of this compound is characterized by a variety of transformations targeting its amine functionalities and the benzylic position.

Oxidative Transformations and Electron Transfer Processes

The benzylamine moiety is susceptible to oxidative transformations. The benzyl group is a common protecting group for amines, and its removal often involves oxidative or reductive methods. researchgate.net Visible light-induced electron transfer offers a mild debenzylation method. researchgate.net In this process, a photosensitizer dye absorbs light and initiates an electron transfer from the amine. researchgate.net This reaction can be accelerated by the presence of cupric salts, which appear to improve the quantum efficiency of the process through coordination. researchgate.net The reaction proceeds faster under an oxygen atmosphere, although cleaner reactions are observed under nitrogen. researchgate.net This deprotection method is compatible with a range of other functional groups, including hydroxyls, amides, esters, ketones, and double bonds. researchgate.net

The azepane ring can also influence electron transfer processes. In related systems, the internal rotational dynamics of cyclic amines, such as the five- and six-membered rings, about the C-N bond can affect the timescale of charge recombination reactions. researchgate.net

Reductive Pathways of this compound

Reductive pathways for benzylamines often involve the cleavage of the benzyl group. While specific studies on this compound are not detailed in the provided results, general methods for benzyl group removal include strong reductive methods. researchgate.net A common synthetic route to produce benzylamines involves the reductive amination of a corresponding aldehyde. For instance, a formyl intermediate can be converted to a benzylamine using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride.

Nucleophilic and Electrophilic Substitution Reactions at Key Centers

The primary amine of the benzylamine moiety is a key center for nucleophilic substitution reactions. Benzylamines are known to participate in aminolysis reactions with various substrates. For example, the reaction of benzylamines with aryl N-phenylthiocarbamates in acetonitrile (B52724) proceeds via a concerted mechanism. nih.gov This is in contrast to the stepwise mechanism observed for the corresponding aryl N-phenylcarbamates. nih.gov The greater reactivity of the thio-analogs is a key indicator of this mechanistic shift. nih.gov Kinetic studies, including the determination of Hammett ρ values and kinetic isotope effects, support a mechanism with a high degree of bond-making in the transition state. nih.gov

The aromatic ring of the benzylamine can undergo electrophilic substitution, though the activating/deactivating nature of the azepan-1-ylmethyl substituent would direct incoming electrophiles. Conversely, under specific conditions, nucleophilic aromatic substitution can occur, sometimes proceeding through a benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is distinct from the more common addition-elimination pathway for nucleophilic aromatic substitution. masterorganicchemistry.com

Detailed Analysis of Reaction Mechanisms Involving this compound

Understanding the intricate details of how this compound participates in chemical reactions requires a combination of computational and experimental techniques.

Computational and Spectroscopic Approaches to Mechanism Determination

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.netmdpi.com These methods can be used to calculate the Gibbs free energies of reactants, transition states, and products, providing insight into reaction pathways and regioselectivities. researchgate.net For instance, DFT calculations have been employed to understand the mechanism of copper-catalyzed dearomative 1,2-hydroamination reactions. researchgate.net

Spectroscopic techniques are indispensable for characterizing reactants, intermediates, and products, and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of molecules in solution and can be used to follow the course of a reaction. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying functional groups. For example, the disappearance of the carbonyl band and the appearance of an imine band can confirm the reaction between an aldehyde and an amine. nih.gov

Mass Spectrometry (MS) , particularly tandem mass spectrometry, helps in elucidating fragmentation mechanisms of protonated molecules, which can be correlated with thermal decomposition pathways. researchgate.net

UV-Visible spectroscopy provides information about electronic transitions within a molecule. nih.gov

Specific Reaction Classes: Aza-Michael Additions and Related Conjugate Chemistry

The primary amine of this compound can act as a nucleophile in aza-Michael additions, a type of conjugate addition reaction. researchgate.net This reaction typically involves the addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net

The aza-Michael addition of benzylamine to various acrylates has been studied under different conditions. mdpi.comresearchgate.net Microwave irradiation has been shown to be an efficient method for promoting these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comresearchgate.net The use of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the reaction outcome, although in some cases, solvent-free conditions are more favorable. mdpi.com

The mechanism of the aza-Michael addition can be influenced by the choice of catalyst, solvent, and the concentration of the amine. whiterose.ac.uk While a base is not always required, Lewis acids are commonly used as catalysts. whiterose.ac.uk Alcohols are often used as solvents and can lead to rate enhancements. whiterose.ac.uk

Table 1: Conditions for Aza-Michael Addition of Benzylamine to Acrylates mdpi.com

| Entry | Michael Acceptor | Catalyst (eq.) | Solvent | Conditions | Yield (%) |

| 1 | Methyl 3-(4-nitrophenyl)acrylate | None | None | MW, 75 °C, 50 W, 4 h | 73 |

| 2 | Methyl 3-(4-nitrophenyl)acrylate | DBU (0.2) | None | MW, 75 °C, 50 W, 2 h | 27 |

| 3 | Methyl crotonate | None | None | MW, 75 °C, 50 W, 4 h | 73 |

| 4 | Methyl methacrylate | None | None | MW, 130 °C, 50 W, 4 h | 25 |

| 5 | Methyl methacrylate | DBU (0.2) | None | MW, 130 °C, 50 W, 4 h | 27 |

Influence of Structural Modifications on this compound Reactivity

Influence of Substituents on the Aromatic Ring

Substituents on the benzene (B151609) ring of the benzylamine moiety are expected to significantly modulate the reactivity of both the aromatic ring itself and the benzylic amino group. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the benzene ring through inductive and resonance effects. This enhancement of electron density, particularly at the ortho and para positions relative to the substituent, activates the ring towards electrophilic aromatic substitution reactions. lumenlearning.com For instance, the rate of electrophilic substitution on an anisole (B1667542) derivative is significantly faster than on unsubstituted benzene. lumenlearning.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), deactivate the ring towards electrophilic attack by decreasing its electron density. lumenlearning.com

The reactivity of the benzylamine's nitrogen atom is also influenced by these aromatic substituents. EDGs on the ring can increase the basicity and nucleophilicity of the nitrogen, making it more reactive towards electrophiles. In contrast, EWGs will decrease its basicity. Studies on the addition of substituted benzylamines to electrophilic alkenes have shown that electron-donating substituents on the benzylamine ring enhance the reaction rate, consistent with an increase in the nucleophilicity of the amine. cdnsciencepub.com

The position of the substituent also matters. While para-substituents primarily exert electronic effects, ortho-substituents can introduce significant steric hindrance. cdnsciencepub.com This steric bulk can impede the approach of reagents to the benzylic amino group or to the adjacent positions on the aromatic ring, thereby slowing down reaction rates. cdnsciencepub.com

Table 1: Predicted Influence of Aromatic Substituents on the Reactivity of this compound Derivatives

| Substituent (at C2 or C3) | Electronic Effect | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Benzylamine Nucleophilicity |

| -OCH₃ | Electron-Donating | Activating | Increased |

| -CH₃ | Electron-Donating | Activating | Increased |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Decreased |

| -NO₂ | Electron-Withdrawing | Strongly Deactivating | Significantly Decreased |

| -CN | Electron-Withdrawing | Strongly Deactivating | Significantly Decreased |

This table illustrates expected trends based on established principles of organic chemistry for substituted benzylamines.

Modifications of the Azepane Ring

The seven-membered azepane ring can also be a target for structural modifications that influence reactivity. The introduction of substituents on the azepane ring can alter its conformation and steric profile. For example, alkyl groups on the carbon atoms of the azepane ring would increase steric bulk around the tertiary amine, potentially hindering its ability to act as a nucleophile or base.

The size and conformation of the azepane ring itself are significant. Ring expansion or contraction to form other N-heterocyclic structures would fundamentally alter the steric environment and the electronic properties of the nitrogen atom. For instance, ring expansion reactions of N-benzyl piperidine (B6355638) derivatives to form azepanes are known, and the reactivity of these structures is influenced by the stereochemistry and regiochemistry of the substituents. researchgate.net

Furthermore, the degradation pathways of benzylamines can be influenced by the nature of the N-substituents. In reactions such as chlorination, the substituents on the nitrogen atom dictate the products of elimination reactions. rsc.org For this compound, the azepane ring is one such N-substituent, and its structure would influence the stability of any intermediates formed during such reactions.

Alterations to the Benzylamine Moiety

Changes to the core benzylamine structure, such as N-alkylation or N-acylation of the primary amine, would have a direct and significant impact on its reactivity.

N-alkylation, for instance, would convert the primary amine into a secondary or tertiary amine. This would alter its basicity and nucleophilicity, and also change the types of reactions it can undergo. For example, a primary amine can be a substrate for reactions that a tertiary amine cannot, such as the formation of certain imines.

N-acylation would form an amide, which drastically reduces the nucleophilicity and basicity of the nitrogen atom due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl group. Structure-activity relationship studies on related benzylamine derivatives often involve the synthesis of amide analogs to probe the importance of the amine's basicity for biological activity, a principle that also applies to its chemical reactivity. nih.gov

Table 2: Predicted Reactivity Changes with Modifications to the Benzylamine Nitrogen

| Modification | Resulting Functional Group | Predicted Basicity | Predicted Nucleophilicity |

| N-Methylation | Secondary Amine | Similar to or slightly higher than primary | Generally higher |

| N,N-Dimethylation | Tertiary Amine | Generally lower in protic solvents due to solvation effects | Lower due to steric hindrance |

| N-Acetylation | Amide | Significantly Decreased | Significantly Decreased |

This table illustrates expected trends based on the general reactivity of amines and amides.

Theoretical and Computational Chemistry Studies of 4 Azepan 1 Ylmethyl Benzylamine

Quantum Chemical Investigations of 4-Azepan-1-ylmethyl-benzylamine Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and stability. cuny.edu

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate a range of molecular properties. By solving the Kohn-Sham equations for the molecule, one can determine its ground-state energy, electron density, and derived properties such as the dipole moment and polarizability.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamine (B48309) moiety, while the LUMO may be distributed across the aromatic ring.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the azepane and benzylamine groups are expected to be regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

The conformational flexibility of this compound, arising from the rotatable bonds connecting the azepane ring, the methylene (B1212753) bridge, and the benzylamine group, can be explored by mapping its potential energy surface (PES). Quantum chemical calculations, particularly using DFT, can be employed to identify the various stable conformers (local minima on the PES) and the transition states that connect them. nih.gov

Molecular Dynamics and Docking Simulations for this compound Interactions

While quantum chemical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) and docking simulations offer insights into its dynamic behavior and interactions with other molecules, particularly biological macromolecules. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. laurinpublishers.com For this compound, docking simulations can be used to hypothesize its binding mode within the active site of a relevant biological target. Given its structural similarity to known inhibitors of enzymes like monoamine oxidase (MAO), docking studies could be performed against the crystal structure of MAO-B, for instance. ogu.edu.trresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding affinity. nih.gov The results of a docking study would reveal the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the benzylamine nitrogen could act as a hydrogen bond donor or acceptor, while the aromatic ring could engage in pi-pi stacking with aromatic residues in the active site.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Receptor

| Parameter | Illustrative Value/Description |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Tyr435, Gln206, Phe343 |

| Hydrogen Bonds | N-H of benzylamine with backbone carbonyl of Gln206 |

| Hydrophobic Interactions | Benzyl (B1604629) ring with the side chain of Phe343 |

Note: This table presents hypothetical data that would be obtained from a molecular docking simulation.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of each atom, revealing the molecule's conformational flexibility and how it explores its conformational landscape.

An MD simulation of this compound in a solvent, such as water, would show the time-dependent changes in its bond lengths, bond angles, and dihedral angles. This analysis can reveal the most populated conformational states and the transitions between them. The flexibility of the azepane ring, which can adopt various chair and boat conformations, and the rotation around the single bonds would be key features to analyze. Understanding the conformational landscape is crucial for a comprehensive understanding of the molecule's properties and its ability to adopt a specific conformation required for binding to a receptor.

Predictive Modeling of Physico-Chemical Parameters from Theoretical Calculations

In addition to electronic and dynamic properties, computational methods can be used to predict important physico-chemical parameters that are relevant to a molecule's behavior in biological systems. These predictions are often based on the molecule's structure and are valuable in early-stage drug discovery.

For this compound, several key parameters can be calculated. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. Another important parameter is the logarithm of the partition coefficient (LogP), which measures a molecule's lipophilicity. nih.gov These parameters can be estimated using various computational algorithms that rely on fragment-based or property-based methods.

Table 3: Predicted Physico-Chemical Properties of this compound

| Parameter | Predicted Value | Method of Prediction |

| TPSA | 28.2 Ų | Fragment-based contribution methods |

| LogP | 3.1 | Atom-based contribution methods (e.g., XLogP3) |

Note: The values in this table are predicted using established computational models.

Advanced Research Applications of 4 Azepan 1 Ylmethyl Benzylamine

4-Azepan-1-ylmethyl-benzylamine as a Crucial Synthetic Intermediate and Building Block

The utility of this compound in organic chemistry stems from its reactive functional groups, which can be readily modified to create more complex molecules. The primary amine of the benzylamine (B48309) portion and the tertiary amine within the azepane ring offer multiple sites for chemical reactions.

Integration into Multi-Step Organic Synthesis Schemes

In the realm of multi-step synthesis, a planned sequence of chemical reactions is employed to generate a target molecule. utdallas.edu The amine groups in molecules like this compound are highly reactive. utdallas.edu To control their reactivity during a synthesis, they are often "protected" by converting them into a less reactive group, such as an amide. utdallas.edu This protecting group strategy prevents unwanted side reactions. utdallas.edu After other desired transformations on the molecule are complete, the protecting group is removed to restore the original amine functionality. utdallas.edu This approach is a cornerstone of complex organic synthesis, enabling the construction of intricate molecular architectures. medium.com For instance, in the synthesis of sulfanilamide, an amide is used to protect an amine group during intermediate steps. utdallas.edu

The benzylamine structural motif is a common feature in various synthetic pathways. For example, benzylamine can be reacted with glyoxal (B1671930) in the presence of a mineral acid catalyst to synthesize 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,9,03,11]dodecane (HBIW). google.com The reaction conditions, such as temperature and the choice of solvent, can significantly influence the yield of the final product. google.com Lower temperatures and the use of polar organic solvents like acetonitrile (B52724) are often preferred. google.com

Derivatization for Novel Chemical Entities

Derivatization is a chemical process where a compound is transformed into a new, related compound, or a "derivative." This technique is frequently used to enhance the properties of a molecule for specific applications, such as improving its detectability in analytical methods or modifying its biological activity. psu.edujfda-online.com

In the context of analytical chemistry, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often essential. psu.edu For molecules containing amine groups, such as this compound, derivatization can increase their volatility and thermal stability, which is crucial for GC analysis. psu.edu It can also improve their detection by introducing groups that respond strongly to specific detectors. psu.edujfda-online.com For example, benzylamine itself has been used as a derivatizing agent to enhance the detection of other molecules in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The process of creating new chemical entities often involves modifying a core structure like this compound. For example, substituted 3-anilinopropanamides can be converted to their N-benzyl derivatives through a reaction with benzylamine. researchgate.net These derivatives can then undergo further reactions, such as cyclization, to form more complex heterocyclic structures like tetrahydroquinolines. researchgate.net The development of novel derivatives is a key strategy in medicinal chemistry for discovering new drug candidates with improved efficacy and safety profiles.

Biological and Biochemical Research Probes Involving this compound

The unique chemical properties of this compound and its derivatives make them valuable tools for probing biological systems. Their ability to interact with proteins and other biomolecules allows researchers to investigate complex cellular processes.

Role in Proteomics Research Methodologies

In a typical proteomics workflow, a complex mixture of proteins is first broken down into smaller peptides. These peptides can then be labeled with chemical tags that have specific properties. For instance, a derivatizing agent containing a reactive group that targets amines (like the primary amine in this compound) can be used to attach a reporter group to each peptide. This reporter group might enhance the peptide's ionization for mass spectrometry analysis or introduce a stable isotope label for quantitative comparisons between different samples. nih.gov

Investigation of Protein-Ligand Interactions and Enzyme Modulation Mechanisms

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and design. nih.gov Computational methods, such as molecular docking, are powerful tools for predicting and analyzing these interactions. nih.govajol.info These methods simulate the binding of a ligand to a protein's active site, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. ajol.inforesearchgate.net

The benzylamine moiety is a common structural feature in many biologically active compounds. By studying the interactions of benzylamine-containing molecules with specific enzymes, researchers can gain a deeper understanding of enzyme function and inhibition. For example, molecular docking studies have been used to investigate how various ligands interact with enzymes like α-glucosidase and acetylcholinesterase, which are targets for treating diabetes and Alzheimer's disease, respectively. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. ajol.info This information can then be used to design more potent and selective enzyme inhibitors.

Application as Biochemical Tools for Cellular Pathway Elucidation

Biochemical tools are essential for dissecting the complex networks of reactions that constitute cellular pathways. Small molecules that can selectively modulate the activity of specific proteins within a pathway are invaluable for understanding the pathway's function and its role in health and disease.

While specific studies detailing the use of this compound for elucidating cellular pathways are not prominent, the general strategy involves using structurally related compounds to perturb cellular processes. For example, derivatives of benzylamine have been synthesized and evaluated for their ability to inhibit certain enzymes or block specific receptor interactions. nih.gov By observing the downstream effects of these perturbations on cellular function, researchers can piece together the components and connections of a particular pathway. This approach has been instrumental in understanding signaling cascades, metabolic networks, and other fundamental cellular processes.

Material Science and Polymer Chemistry Applications of this compound

In the realm of material science and polymer chemistry, specific research on the use of This compound is also not available in the public domain. The following sections are based on the general reactivity and application of the functional groups present in the molecule.

The primary amine group (NH2) on the benzyl (B1604629) portion of This compound makes it a candidate for the functionalization of polymeric materials. Amines are widely used to modify polymer surfaces and bulk materials to introduce new properties. This can be achieved through various chemical reactions, such as covalent attachment to polymers containing reactive groups like carboxylic acids, esters, or epoxides. However, no specific examples or research data involving This compound for this purpose have been documented.

Benzylamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. wikipedia.orgchemicalbook.com They can act as corrosion inhibitors and are used in the paint and textile industries. chemicalbook.com Given its structure, This compound could theoretically serve as a component in processes like CO2 capture, where aqueous amine solutions are investigated as potential solvents. chemicalbook.com However, there is no specific research confirming its use or efficacy in the development of advanced chemical process components.

Comparative Research Analysis of 4 Azepan 1 Ylmethyl Benzylamine with Analogous Compounds

Structural Comparisons with Related Benzylamine (B48309) and Azepane Derivatives

The molecular structure of 4-Azepan-1-ylmethyl-benzylamine features a central benzylamine core. A key characteristic is the substitution at the para-position of the benzene (B151609) ring with an azepan-1-ylmethyl group. This specific arrangement allows for structural comparisons with various related benzylamine and azepane derivatives. The primary points of comparison are the substituents on the aromatic ring, the size and nature of the saturated heterocyclic moiety, and the linker connecting these two core fragments.

Benzylamine Derivatives:

In comparison to the parent compound, benzylamine (C₆H₅CH₂NH₂), the addition of the azepan-1-ylmethyl group in this compound introduces significant steric bulk. wikipedia.org This substituent also incorporates a tertiary amine, increasing the molecule's basicity and potential for hydrogen bonding. When contrasted with other para-substituted benzylamines, such as 4-methylbenzylamine, the azepane ring in this compound offers greater conformational flexibility due to the seven-membered ring. This flexibility can be a crucial factor in its interaction with biological targets. lifechemicals.com

Azepane Derivatives:

The azepane ring is a seven-membered saturated heterocycle. wikipedia.org The uniqueness of this compound, when compared to other N-substituted azepanes like N-benzylazepane, is the presence of the primary amine on the benzyl (B1604629) group. This primary amine provides a reactive site for further chemical modifications. The benzyl group itself introduces aromaticity, allowing for potential π-π stacking interactions, a feature absent in simple N-alkyl or N-acyl azepanes. Azepane-containing structures are of considerable interest in medicinal chemistry due to their pharmacological significance and the conformational diversity they impart to molecules. lifechemicals.comnih.gov

A table comparing these structural features is presented below.

| Compound Name | Structure | Key Structural Differences from this compound |

|---|---|---|

| Benzylamine |  | Lacks the azepan-1-ylmethyl substituent on the benzene ring. wikipedia.org |

| 4-Methylbenzylamine |  | Features a smaller methyl group at the para-position instead of the larger, more flexible azepan-1-ylmethyl group. |

| Azepane |  | A simple cyclic secondary amine without the N-benzylamine substituent. wikipedia.org |

| N-Benzylazepane |  | Lacks the primary aminomethyl group on the para-position of the benzyl ring. |

Comparative Evaluation of Synthetic Efficiencies and Methodologies

The synthesis of this compound is a multi-step process that can be compared with the more direct synthetic routes available for its simpler analogs. A common pathway to this compound involves the initial reductive amination of 4-formylbenzonitrile with azepane. This is followed by the reduction of the nitrile group to afford the final primary amine.

The efficiency of the synthesis of this compound is dependent on the specific reagents and conditions used in each step, particularly the choice of reducing agents. The synthesis of related 4-substituted benzylamines, such as 4-(4-alkylphenoxy)benzylamines, has been achieved by the catalytic reduction of the corresponding benzonitriles in the presence of ammonia (B1221849). google.com This highlights a general strategy for the formation of the benzylamine moiety from a nitrile precursor.

The following table provides a comparative overview of these synthetic approaches.

| Compound | Common Synthetic Method | Typical Reagents | General Efficiency |

|---|---|---|---|

| This compound | Multi-step: Reductive amination followed by nitrile reduction | 4-formylbenzonitrile, azepane, reducing agents (e.g., NaBH₄, H₂/Catalyst) | Moderate |

| Benzylamine | Reductive amination of benzaldehyde (B42025) or ammonolysis of benzyl chloride | Benzaldehyde, ammonia; or Benzyl chloride, ammonia sciencemadness.org | Good to Excellent |

| N-Benzylazepane | N-alkylation of azepane | Azepane, benzyl halide, base | Good to Excellent |

Differential Reactivity and Mechanistic Contrasts

The chemical reactivity of this compound is defined by its key functional groups: the primary amine, the tertiary amine, and the aromatic ring.

Primary Amine: The primary aminomethyl group (-CH₂NH₂) is expected to exhibit reactivity typical of other primary benzylamines. It can undergo acylation, alkylation, and the formation of Schiff bases. wikipedia.org Its nucleophilicity may be subtly influenced by the electron-donating nature of the para-substituent.

Tertiary Amine: The nitrogen atom within the azepane ring is a tertiary amine. This site acts as a base and a nucleophile. Its reactivity is sterically hindered by the seven-membered ring and the benzyl group, which can be contrasted with less bulky tertiary amines.

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the ortho, para-directing azepan-1-ylmethyl group. However, the positions ortho to this bulky substituent are sterically hindered, which may influence the regioselectivity of substitution reactions. In comparison, the nitration of benzylamine yields a mixture of ortho, meta, and para products, demonstrating the directing effects of the aminomethyl group. chemicalbook.com

Mechanistically, reactions involving the primary amine, such as acylation with acetyl chloride, proceed via nucleophilic attack on the carbonyl carbon. sciencemadness.org The tertiary amine's basicity allows it to readily react with acids to form ammonium (B1175870) salts. chemicalbook.com The reactivity of the azepane ring itself can be complex; for instance, the reactivity of azepinone rings in halogenation reactions can lead to rearranged or hydrolyzed products under certain conditions. tandfonline.com

Comparative Analysis of Research Utility Across Disciplines

The research utility of this compound and its analogs spans several scientific fields, primarily driven by their potential biological activity and their role as synthetic intermediates.

Medicinal Chemistry: Benzylamine and azepane derivatives are prominent scaffolds in drug discovery. Benzylamines have been investigated for a range of therapeutic applications, including as antitumor agents. nih.govgoogle.com The azepane motif is present in numerous FDA-approved drugs and is explored for its ability to confer desirable pharmacological properties and structural diversity. nih.govresearchgate.net The combination of these two pharmacologically relevant moieties in this compound makes it a compound of interest for creating new therapeutic agents. Its analogs serve as important comparators in structure-activity relationship (SAR) studies to understand the contribution of each structural component to biological activity.

Organic Synthesis: As a molecule with multiple functional groups, this compound can be a versatile building block. The primary amine allows for its incorporation into larger, more complex structures, while the tertiary amine can function as an internal base or ligand. Benzylamine itself is used as a masked source of ammonia in synthesis, where the benzyl group can be removed by hydrogenolysis after N-alkylation. wikipedia.org The development of new synthetic methods, such as the rhodium-catalyzed synthesis of azepane derivatives, continues to expand the toolkit for creating complex N-heterocycles for research. acs.org

Materials Science: The presence of both aromatic and aliphatic amine functionalities, along with the potential for hydrogen bonding, suggests that derivatives of this compound could be incorporated into polymers or coordination complexes. Benzylamine has been investigated for its ability to promote CO₂ absorption in aqueous solutions, indicating a potential application for related amines in carbon capture technologies. chemicalbook.com

Future Directions and Emerging Trends in 4 Azepan 1 Ylmethyl Benzylamine Research

Innovations in Synthetic Accessibility and Scalability

The future of 4-Azepan-1-ylmethyl-benzylamine research is intrinsically linked to the development of more efficient and scalable synthetic methodologies. Current approaches to similar structures often involve multi-step sequences that can be costly and generate significant waste. Innovations in this area are expected to focus on several key aspects:

Novel Ring-Expansion Strategies: Recent advancements in the synthesis of azepane cores, a key structural motif of the target molecule, have highlighted photochemical dearomative ring expansion of nitroarenes. nih.gov This method, which uses blue light to transform a six-membered benzene (B151609) ring into a seven-membered azepane, offers a potentially more sustainable and efficient route compared to traditional methods. nih.gov Another promising approach involves the stereoselective and regioselective expansion of piperidine (B6355638) rings, which has been shown to produce diastereomerically pure azepane derivatives in excellent yields. rsc.org

C-H Functionalization: Direct functionalization of C-H bonds is a rapidly developing area in organic synthesis that could significantly streamline the synthesis of this compound and its derivatives. rsc.org Metallaphotoredox catalysis, for instance, has enabled the functionalization of benzylic C-H bonds under mild conditions. rsc.org The application of such methods could allow for the direct introduction of the azepanylmethyl group onto the benzylamine (B48309) core, thus avoiding multiple steps of pre-functionalization and protection/deprotection.

Flow Chemistry and Automation: To enhance scalability and reproducibility, the adoption of flow chemistry setups is anticipated. Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate large-scale production. Automation of the synthetic sequence would further enhance efficiency and reduce manual labor.

A comparative look at potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Linear Synthesis | Well-established routes | Multi-step, low atom economy, potential for low overall yield |

| Ring Expansion Strategies | Fewer steps, access to complex cores | Substrate scope limitations, scalability of photochemical methods |

| Direct C-H Functionalization | High atom economy, simplified synthesis | Regioselectivity control, catalyst cost and sensitivity |

| Flow Chemistry Synthesis | High throughput, improved safety and control | Initial setup cost, potential for clogging with solid byproducts |

Frontier Research in Chemical Reaction Discovery and Mechanism Elucidation

Beyond improving its synthesis, future research will likely delve into discovering novel chemical transformations of this compound and elucidating the mechanisms behind these reactions. This fundamental research is crucial for unlocking the full potential of this molecule and its derivatives.

Late-Stage Functionalization: A key trend will be the development of methods for the late-stage functionalization of the this compound scaffold. This would allow for the rapid generation of a library of analogues with diverse properties for screening in various applications. Palladium-catalyzed meta-C-H functionalization of benzylamines, for example, has been shown to be effective for arylation, amination, and chlorination, offering a powerful tool for modifying the benzylamine core. nih.gov

Mechanistic Studies of Azepane Ring Dynamics: The seven-membered azepane ring possesses significant conformational flexibility, which can influence its interaction with biological targets. jopir.in Detailed mechanistic studies, employing both experimental techniques (like NMR spectroscopy) and computational methods, will be essential to understand the conformational landscape of this compound and how it is influenced by substituents and its environment.

Catalytic Asymmetric Transformations: To explore the potential stereochemical aspects of its bioactivity, the development of catalytic asymmetric methods for the synthesis and functionalization of this compound will be a frontier area. Chiral pyridoxal-catalyzed asymmetric α-C(sp³)–H addition of unprotected benzylamines to aldehydes represents a promising direction for creating chiral centers with high enantioselectivity. researchgate.net

Expansion into Novel Interdisciplinary Research Applications

The structural motifs within this compound, namely the benzylamine and azepane moieties, are prevalent in a wide range of biologically active compounds. nih.gov This suggests a high potential for this molecule to find applications in various interdisciplinary research fields, particularly in medicinal chemistry and neuropharmacology.

Monoamine Transporter Inhibition: Research on a chiral bicyclic N-benzylated azepane has revealed its potent inhibitory activity against monoamine transporters, with selectivity towards the norepinephrine (NET) and dopamine (DAT) transporters. acs.org This finding strongly suggests that this compound could be a valuable scaffold for the design of novel antidepressants and treatments for other neuropsychiatric disorders. acs.org Its structural similarity to known monoamine oxidase (MAO) inhibitors further supports its potential in this area. researchgate.net

Anticancer and Antimicrobial Agents: Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-tubercular, and antimicrobial properties. nih.gov Future research could involve screening this compound and its derivatives against various cancer cell lines and microbial strains to identify potential therapeutic leads.

Chemical Biology Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For instance, by attaching fluorescent tags or photoaffinity labels, these molecules could be used to identify and characterize protein targets and to elucidate their mechanisms of action in living systems.

The table below summarizes potential interdisciplinary applications.

| Research Area | Potential Application | Rationale |

| Neuropharmacology | Development of antidepressants and psychotropic drugs | Structural similarity to known monoamine transporter inhibitors acs.org |

| Oncology | Discovery of novel anticancer agents | Azepane scaffold is present in various anticancer compounds nih.gov |

| Infectious Diseases | Development of new antimicrobial and anti-tubercular drugs | Azepane derivatives have shown activity against various pathogens nih.gov |

| Chemical Biology | Probes for target identification and validation | Scaffold allows for functionalization with reporter groups |

Development of Advanced Computational Models for this compound Systems

In silico methods are becoming increasingly indispensable in chemical research and drug discovery. The development of advanced computational models for this compound systems will be crucial for accelerating its development and optimizing its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies will be instrumental in understanding the relationship between the structural features of this compound derivatives and their biological activity. nih.govajchem-a.com By developing robust QSAR models, researchers can predict the activity of virtual compounds, prioritize synthetic targets, and design more potent and selective molecules.

Molecular Docking and Dynamics Simulations: Molecular docking studies can provide insights into the binding mode of this compound with its potential biological targets, such as monoamine transporters. jmchemsci.comnih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to characterize the key interactions that govern binding affinity and selectivity. researchgate.net These computational approaches will be vital for the rational design of new and improved derivatives.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET models can be used to assess the drug-likeness of this compound and its analogues at an early stage, helping to identify and address potential liabilities before significant resources are invested in their synthesis and testing. jmchemsci.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azepan-1-ylmethyl-benzylamine, and how can purity be optimized?

- Methodological Answer : A plausible route involves reductive amination between 4-(azepan-1-ylmethyl)benzaldehyde and ammonia, followed by purification via column chromatography. Purity optimization can include recrystallization in ethanol or hexane, monitored by HPLC. For analogs like 4-aminobenzylamine, crystallization under inert atmospheres minimizes oxidation . Purity validation requires ≥98% by TLC or NMR, as seen in reference standards for structurally related compounds .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- UV/Vis Spectroscopy : Confirm absorbance maxima (e.g., 249–296 nm for benzylamine derivatives) .

- NMR (¹H/¹³C) : Assign peaks for the azepane ring (δ 1.5–2.5 ppm for CH₂ groups) and benzylamine protons (δ 3.7–4.2 ppm for CH₂NH₂) .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]+) to theoretical values (C₁₃H₂₀N₂: 212.3 g/mol). Cross-reference with databases like NIST Chemistry WebBook .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation, as recommended for similar amines . Handle under nitrogen to avoid oxidation. Safety protocols include using PPE (gloves, goggles) and working in fume hoods, following guidelines for benzylamine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like opioid receptors, leveraging structural analogs (e.g., 4-phenyl-1-benzylpiperidine in fentanyl impurity studies ). Validate predictions with SPR (surface plasmon resonance) assays to measure binding affinity (KD). Compare results to known ligands’ docking scores .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

- Methodological Answer : Cross-validate using orthogonal methods:

- Solubility : Compare shake-flask (aqueous/organic phases) and HPLC-derived logP values .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and compare to long-term storage data (-20°C, ≥5 years ). Statistical tools like Bland-Altman plots assess inter-method variability .

Q. What experimental designs assess the compound’s reactivity under varying conditions (pH, temperature)?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, monitor degradation via LC-MS .

- Thermal Analysis : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds. For analogs like 4-aminobenzylamine, decomposition occurs above 200°C .

- Kinetic Studies : Track reaction rates with nucleophiles (e.g., thiols) under pseudo-first-order conditions, analyzing data with Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.